

Atopaxar Hydrobromide: A Deep Dive into its Pharmacological Profile

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Compound of Interest

Compound Name: Atopaxar hydrobromide

Cat. No.: B8023607

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Executive Summary

Atopaxar hydrobromide (E5555) is a potent, orally active, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), the primary receptor for thrombin on human platelets. By selectively inhibiting PAR-1, atopaxar modulates thrombin-mediated platelet aggregation, a key process in the pathophysiology of atherothrombotic diseases such as acute coronary syndrome (ACS) and coronary artery disease (CAD). This technical guide provides a comprehensive overview of the pharmacological profile of atopaxar, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical trial findings. All quantitative data are presented in structured tables for clarity, and detailed experimental methodologies are provided for key cited experiments. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's characteristics.

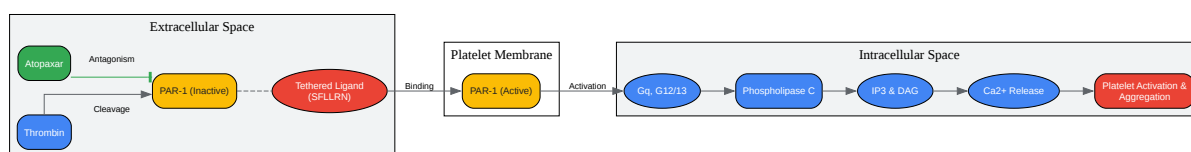
Mechanism of Action

Atopaxar exerts its antiplatelet effect by competitively and reversibly binding to the PAR-1 receptor on platelets. Thrombin, a serine protease, is the most potent activator of platelets and plays a crucial role in thrombus formation. It activates platelets by cleaving the N-terminal domain of the PAR-1 receptor, exposing a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling cascades that lead to platelet

activation and aggregation. Atopaxar specifically blocks this interaction, thereby inhibiting thrombin-induced platelet activation.[1][2][3][4]

Signaling Pathway

The signaling pathway of PAR-1 activation and its inhibition by atopaxar is depicted below.



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PAR-1 signaling pathway and atopaxar's mechanism of action.

Pharmacodynamics

The pharmacodynamic effects of atopaxar have been primarily assessed through the inhibition of platelet aggregation in response to PAR-1 agonists like thrombin or thrombin receptor-activating peptide (TRAP).

In Vitro Activity

Atopaxar demonstrates potent and selective inhibition of PAR-1 mediated platelet aggregation.

Parameter	Value	Description
IC50	19 nM	Concentration of atopaxar required to inhibit 50% of [3H]-haTRAP (high-affinity thrombin receptor activating peptide) binding to PAR-1 on human platelet membranes.

Clinical Pharmacodynamics

In Phase II clinical trials (LANCELOT-ACS and LANCELOT-CAD), atopaxar demonstrated a dose-dependent inhibition of TRAP-induced platelet aggregation.

Atopaxar Dose	Mean Inhibition of Platelet Aggregation	Patient Population
50 mg daily	20-60%	Acute Coronary Syndrome
100 mg daily	>90%	Acute Coronary Syndrome & Coronary Artery Disease
200 mg daily	>90%	Acute Coronary Syndrome & Coronary Artery Disease

Pharmacokinetics

Atopaxar is orally administered and has a pharmacokinetic profile suitable for once-daily dosing.

Parameter	Value	Description
Half-life (t1/2)	~23 hours	The time required for the plasma concentration of atopaxar to reduce by half.
Time to Peak (Tmax)	Not explicitly reported	Time to reach maximum plasma concentration after oral administration.
Maximum Concentration (Cmax)	Not explicitly reported	Maximum plasma concentration achieved after oral administration.
Area Under the Curve (AUC)	Not explicitly reported	Total drug exposure over time.

Note: Detailed human pharmacokinetic parameters such as Cmax, Tmax, and AUC are not consistently available in the public domain.

Preclinical Studies

Preclinical investigations in various animal models have demonstrated the antithrombotic efficacy of atopaxar without a significant increase in bleeding time.

Preclinical Model	Key Findings
FeCl3-induced arterial thrombosis (mouse)	Atopaxar demonstrated a dose-dependent reduction in thrombus formation.
Arterio-venous shunt thrombosis (baboon)	Oral administration of a PAR-1 inhibitor similar to atopaxar inhibited platelet deposition by 50-70% without affecting bleeding times or coagulation parameters. [5]
Neointimal hyperplasia (rat)	Atopaxar was shown to inhibit neointimal hyperplasia in a balloon injury model.

Clinical Trials: The LANCELOT Program

The safety and efficacy of atopaxar were primarily evaluated in the Phase II LANCELOT (Lessons from Antagonizing the Cellular Effects of Thrombin) clinical trial program, which included patients with Acute Coronary Syndrome (LANCELOT-ACS) and stable Coronary Artery Disease (LANCELOT-CAD).

LANCELOT-ACS Trial

- Objective: To evaluate the safety and tolerability of atopaxar in patients with non-ST-elevation ACS.
- Design: Randomized, double-blind, placebo-controlled trial.
- Patient Population: 603 patients with unstable angina or non-ST-elevation myocardial infarction.
- Dosing: Patients were randomized to placebo or one of three atopaxar doses (400 mg loading dose followed by 50, 100, or 200 mg daily) for 12 weeks.

LANCELOT-CAD Trial

- Objective: To examine the safety and tolerability of prolonged therapy with atopaxar in subjects with stable CAD.
- Design: Randomized, double-blind, placebo-controlled trial.
- Patient Population: 720 patients with a history of high-risk CAD.
- Dosing: Patients were randomized to placebo or one of three atopaxar doses (50, 100, or 200 mg daily) for 24 weeks.

Key Clinical Endpoints

The tables below summarize the key safety and efficacy findings from the LANCELOT trials.

Table 5.3.1: Bleeding Events (CURE Criteria)

Bleeding Event	Atopaxar (Combined Doses)	Placebo	p-value
LANCELOT-ACS			
Any CURE Bleeding	3.1%	2.2%	NS
LANCELOT-CAD			
Any CURE Bleeding	3.9%	0.6%	0.03

Table 5.3.2: Bleeding Events (TIMI Criteria)

Bleeding Event	Atopaxar (Combined Doses)	Placebo	p-value
LANCELOT-CAD			
Any TIMI Bleeding	10.3%	6.8%	0.17

Table 5.3.3: Major Adverse Cardiovascular Events (MACE)

MACE Endpoint	Atopaxar (Combined Doses)	Placebo	p-value
LANCELOT-CAD			
CV death, MI, stroke, or recurrent ischemia	Numerically lower	Higher	NS

NS: Not Significant

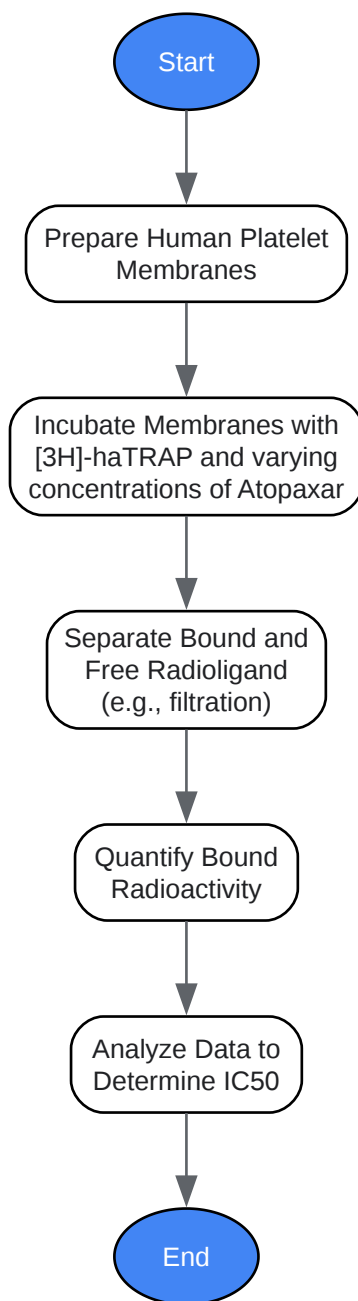
Adverse Events

Across the LANCELOT trials, atopaxar was generally well-tolerated. However, dose-dependent increases in liver transaminases and QTc prolongation were observed, particularly at the highest dose.^{[1][3]}

Experimental Protocols

PAR-1 Radioligand Binding Assay

Objective: To determine the binding affinity (IC₅₀) of atropaxar for the PAR-1 receptor.



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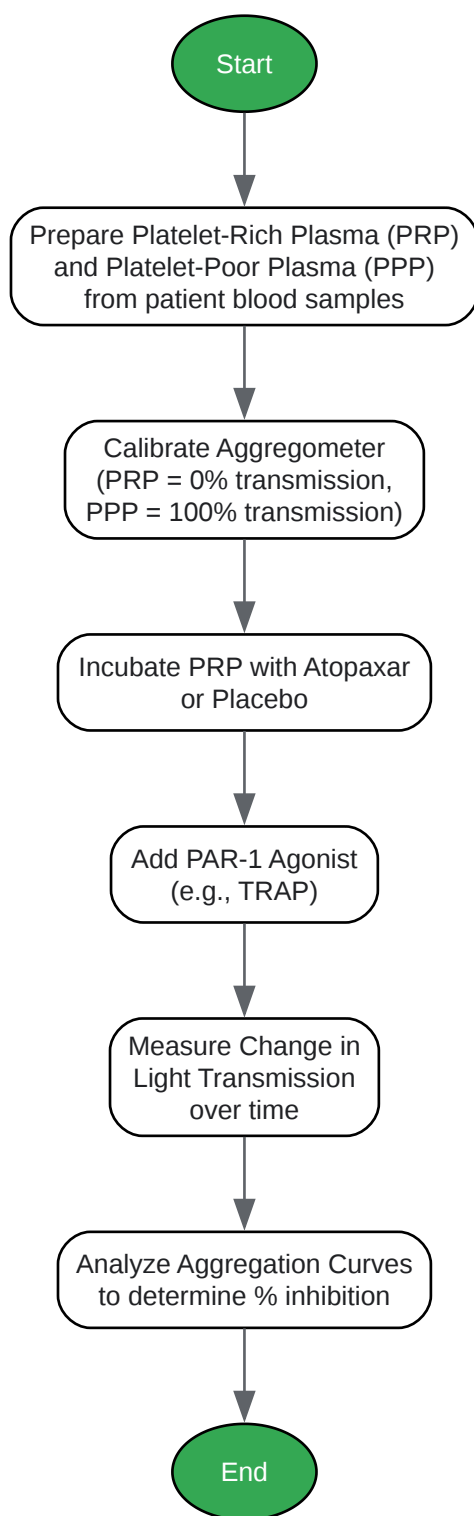
Workflow for PAR-1 radioligand binding assay.

Protocol:

- **Membrane Preparation:** Human platelet membranes are prepared by standard centrifugation techniques.
- **Incubation:** A fixed concentration of the radioligand, [3H]-haTRAP, is incubated with the platelet membranes in the presence of increasing concentrations of unlabeled atopaxar.
- **Separation:** The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.
- **Quantification:** The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
- **Data Analysis:** The data are plotted as the percentage of specific binding versus the logarithm of the atopaxar concentration. The IC50 value is determined by non-linear regression analysis.

Light Transmission Aggregometry (LTA)

Objective: To measure the effect of atopaxar on platelet aggregation.



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Workflow for Light Transmission Aggregometry.

Protocol:

- **Sample Preparation:** Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) are prepared from citrated whole blood by differential centrifugation.
- **Calibration:** The aggregometer is calibrated using PRP to set 0% light transmission and PPP to set 100% light transmission.
- **Assay:** A sample of PRP is placed in the aggregometer and stirred at a constant temperature (37°C).
- **Agonist Addition:** A PAR-1 agonist, such as Thrombin Receptor-Activating Peptide (TRAP), is added to the PRP to induce aggregation.
- **Measurement:** The change in light transmission through the PRP sample is recorded over time as platelets aggregate.
- **Data Analysis:** The extent of platelet aggregation is quantified, and the percentage of inhibition by atopaxar is calculated by comparing the aggregation response in the presence and absence of the drug. The specific concentration of TRAP used in the LANCELOT trials was not consistently reported in publicly available documents.

Conclusion

Atopaxar hydrobromide is a potent and selective PAR-1 antagonist that effectively inhibits thrombin-mediated platelet aggregation. Phase II clinical trials have demonstrated its ability to achieve high levels of platelet inhibition. While the trials did not show a statistically significant reduction in major adverse cardiovascular events, they provided valuable insights into the safety profile of atopaxar, particularly regarding bleeding risk. The observed dose-dependent increases in liver enzymes and QTc prolongation highlight the need for careful dose selection and monitoring. Further larger-scale clinical trials would be necessary to definitively establish the clinical efficacy and long-term safety of atopaxar in the management of atherothrombotic diseases.

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